molecular formula C12H14N2O4 B12162090 Methyl 2-hydroxy-4-methyl-6-(5-methylfuran-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Methyl 2-hydroxy-4-methyl-6-(5-methylfuran-2-yl)-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B12162090
M. Wt: 250.25 g/mol
InChI Key: ZMWZTLRZAIXRMP-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,methylester(9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, a furan ring, and various functional groups

Preparation Methods

The synthesis of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,methylester(9CI) involves several steps, including the formation of the pyrimidine ring and the introduction of the furan ring. The synthetic routes typically involve the use of starting materials such as pyrimidine derivatives and furan derivatives, along with various reagents and catalysts. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar routes but with optimized conditions for mass production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,methylester(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to changes in cellular processes. The pathways involved may include signal transduction pathways, metabolic pathways, and others.

Comparison with Similar Compounds

Similar compounds to 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,methylester(9CI) include other pyrimidine derivatives and furan derivatives These compounds may have similar structures but differ in their functional groups or other structural features

Biological Activity

Methyl 2-hydroxy-4-methyl-6-(5-methylfuran-2-yl)-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and safety profiles based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring substituted with hydroxyl and furan groups. Its chemical formula is C13_{13}H15_{15}N3_{3}O3_{3}, which contributes to its diverse biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Anticancer Activity :
    • Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50_{50} value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties .
    • The compound also showed selective toxicity towards cancer cells compared to normal cells, with a nearly 20-fold difference in effectiveness between cancerous MDA-MB-231 and non-cancerous MCF10A cells .
  • Antiviral Effects :
    • Preliminary findings suggest antiviral activity against influenza viruses, with significant reductions in viral loads observed in infected mouse models .
  • Matrix Metalloproteinase Inhibition :
    • The compound exhibited inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis and tissue remodeling .

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies:

  • In acute toxicity assessments, no adverse effects were noted in Kunming mice at doses up to 2000 mg/kg .
  • Subacute toxicity studies indicated a favorable safety profile with high doses administered over multiple days showing no significant adverse reactions .

Data Summary and Case Studies

Study Activity Cell Line/Model IC50_{50} Notes
Study 1AnticancerMDA-MB-2310.126 μMSelective for cancer cells
Study 2AntiviralInfluenza modelNot specifiedSignificant viral load reduction
Study 3MMP InhibitionVariousNot specifiedImplicated in metastasis

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 6-methyl-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C12H14N2O4/c1-6-4-5-8(18-6)10-9(11(15)17-3)7(2)13-12(16)14-10/h4-5,10H,1-3H3,(H2,13,14,16)

InChI Key

ZMWZTLRZAIXRMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(NC(=O)N2)C)C(=O)OC

Origin of Product

United States

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